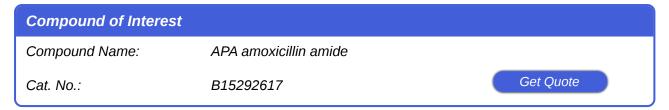


APA Amoxicillin Amide: Application Notes and Protocols for Researchers

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Introduction

APA amoxicillin amide, also known as Amoxicillin Impurity L, is a derivative of the widely used β-lactam antibiotic, amoxicillin.[1][2] While structurally related to amoxicillin, its primary role in a research and drug development setting is not as an active therapeutic agent but as a well-characterized analytical standard.[1][2][3] Its availability as a certified reference material is crucial for the quality control and regulatory compliance of amoxicillin drug products.[2][4] These application notes provide an overview of its primary application and a general protocol for its use in a key analytical method.

One publication has noted that the synthesis of **APA amoxicillin amide** could offer "inspiration for novel β -lactam antibiotic and antiallergic research," suggesting a potential, though currently unexplored, role in drug discovery.[4]

Chemical and Physical Properties



Property	Value	Reference
Molecular Formula	C24H29N5O7S2	[1]
Molecular Weight	563.65 g/mol	[1]
CAS Number	1789703-32-7	[1]
Appearance	White to Light Yellow Solid	
Storage	Long-term storage at freezer temperatures (-20°C) is recommended.	[1]

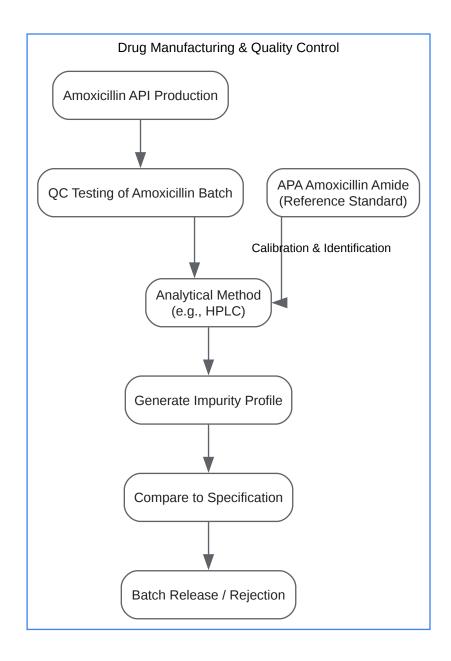
Primary Application: Analytical Reference Standard

The principal application of **APA amoxicillin amide** is as a reference standard in analytical chemistry, particularly for the identification and quantification of impurities in amoxicillin active pharmaceutical ingredients (APIs) and formulated drug products.[2][3] Regulatory agencies require stringent control of impurities in pharmaceuticals, making highly purified standards like **APA amoxicillin amide** essential for:

- Method Development and Validation: Establishing and validating the specificity, linearity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC).[2]
- Quality Control (QC): Routine testing of amoxicillin batches to ensure they meet the predefined purity specifications.[2]
- Stability Studies: Assessing the degradation profile of amoxicillin under various environmental conditions.

The logical workflow for the use of **APA amoxicillin amide** as a reference standard in quality control is depicted below.





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Workflow for APA Amoxicillin Amide in QC.

Experimental Protocol: HPLC Method for Amoxicillin Impurity Profiling

This protocol provides a general methodology for the use of **APA amoxicillin amide** as a reference standard in the analysis of amoxicillin by HPLC. Researchers will need to optimize the method for their specific instrumentation and requirements.



Objective: To identify and quantify **APA amoxicillin amide** (Amoxicillin Impurity L) in a sample of amoxicillin API.

Materials:

- APA Amoxicillin Amide certified reference standard
- Amoxicillin API sample for testing
- HPLC grade acetonitrile, methanol, and water
- · Monobasic potassium phosphate
- Phosphoric acid
- HPLC system with UV detector

Procedure:

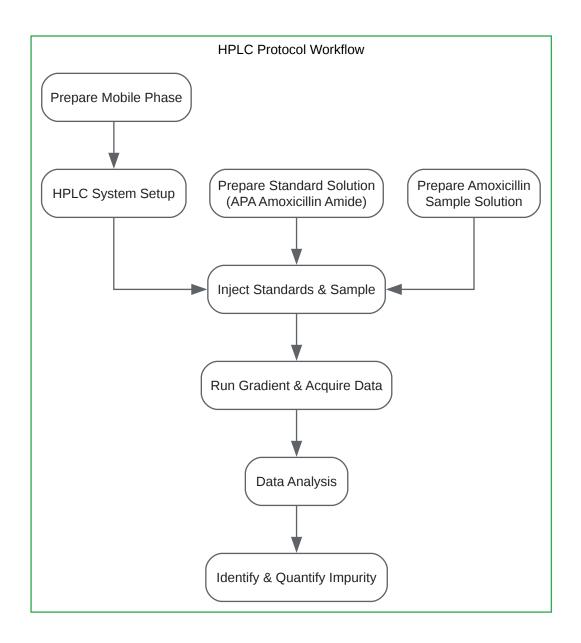
- Preparation of Mobile Phase:
 - Prepare a phosphate buffer solution (e.g., 25 mM monobasic potassium phosphate) in HPLC grade water.
 - Adjust the pH to a suitable value (e.g., pH 5.0) using phosphoric acid.
 - The mobile phase will typically be a gradient mixture of this buffer and an organic solvent like acetonitrile or methanol. The exact gradient program should be developed and optimized.
- Preparation of Standard Solution:
 - Accurately weigh a small amount of APA amoxicillin amide reference standard (e.g., 1 mg).
 - Dissolve and dilute in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.01 mg/mL). This will be the stock solution.



- Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations.
- Preparation of Sample Solution:
 - Accurately weigh a sample of the amoxicillin API (e.g., 50 mg).
 - Dissolve and dilute in the same solvent used for the standard solution to a known concentration (e.g., 1 mg/mL).
- HPLC Analysis:
 - Set up the HPLC system with an appropriate column (e.g., C18, 4.6 mm x 250 mm, 5 μm).
 - Equilibrate the column with the initial mobile phase conditions.
 - Set the UV detector to a suitable wavelength (e.g., 230 nm).
 - Inject the calibration standards, followed by the amoxicillin sample solution.
 - Run the gradient program to separate the impurities from the main amoxicillin peak.
- Data Analysis:
 - Identify the peak corresponding to APA amoxicillin amide in the sample chromatogram by comparing its retention time with that of the reference standard.
 - Create a calibration curve by plotting the peak areas of the calibration standards against their concentrations.
 - Quantify the amount of APA amoxicillin amide in the amoxicillin sample by interpolating its peak area on the calibration curve.

The experimental workflow for this HPLC protocol is illustrated in the following diagram.





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